molecular formula C20H20N2O2S2 B2963622 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1251542-78-5

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2963622
CAS No.: 1251542-78-5
M. Wt: 384.51
InChI Key: ZXQXLMZTAKLLKL-UHFFFAOYSA-N
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Description

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the cyclopropyl group, and the coupling of the benzamide moiety. Common reagents used in these steps may include cyclopropylamine, thionyl chloride, and various coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
  • 4-((4-ethylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Uniqueness

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. These properties may influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-20(21-10-9-17-2-1-11-25-17)15-5-7-16(8-6-15)24-12-19-22-18(13-26-19)14-3-4-14/h1-2,5-8,11,13-14H,3-4,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXLMZTAKLLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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